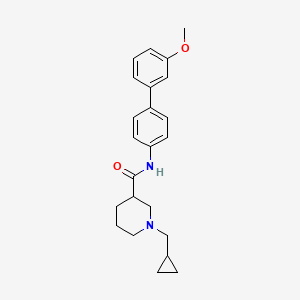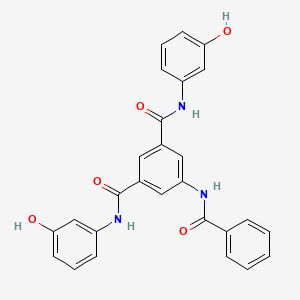![molecular formula C19H30N2O2 B6124424 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)
2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
The exact mechanism of action of 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol is not fully understood. However, it is believed that this compound acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual mechanism of action may contribute to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol has various biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and antidepressant-like effects. In addition, this compound has been shown to increase dopamine and serotonin levels in certain brain regions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low potency and selectivity.
Future Directions
There are several future directions for the study of 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol. One direction is to investigate the potential therapeutic effects of this compound in humans. Another direction is to develop more potent and selective derivatives of this compound for use in lab experiments and potential drug development. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives.
Synthesis Methods
The synthesis of 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol involves a series of chemical reactions. The starting material for the synthesis is 3-(cyclopentyloxy)benzaldehyde, which is reacted with methylamine to form 3-(cyclopentyloxy)benzylmethylamine. This intermediate is then reacted with 1,2-dichloroethane to form 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-chloroethyl}piperazine. Finally, this compound is reacted with ethanol to form 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol.
Scientific Research Applications
2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as anxiety, depression, and schizophrenia. In addition, this compound has been studied for its potential as a radioligand for imaging studies in the field of nuclear medicine.
properties
IUPAC Name |
2-[4-[(3-cyclopentyloxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-20-10-11-21(15-17(20)9-12-22)14-16-5-4-8-19(13-16)23-18-6-2-3-7-18/h4-5,8,13,17-18,22H,2-3,6-7,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLPHMHWFYFLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC(=CC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(Cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)
![1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6124364.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6124371.png)
![2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)


![7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124409.png)
![N-(1,4-dioxan-2-ylmethyl)-3-methoxy-N-methyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6124416.png)
![(4-phenoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6124431.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B6124436.png)
![6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6124443.png)
![N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6124454.png)
